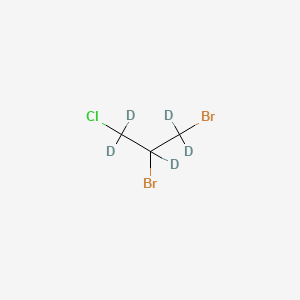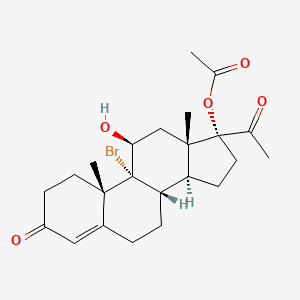
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is a synthetic steroid compound. It is characterized by the presence of a bromine atom at the 9th position, hydroxyl groups at the 11beta and 17 positions, and an acetate group at the 17th position. This compound is part of the pregnane steroid family and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Bromination: Introduction of a bromine atom at the 9th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups at the 11beta and 17 positions using hydroxylating agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Acetylation: Addition of an acetate group at the 17th position using acetic anhydride (Ac2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents in industrial reactors.
Efficient Hydroxylation: Employing continuous flow reactors for hydroxylation to ensure uniformity and efficiency.
Automated Acetylation: Utilizing automated systems for acetylation to maintain consistency and reduce human error.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of ketone groups to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the bromine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (AcOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 11-keto and 17-keto derivatives.
Reduction: Formation of 11beta,17-dihydroxy derivatives.
Substitution: Formation of 9-iodo or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate involves its interaction with specific molecular targets, including:
Steroid Receptors: Binding to glucocorticoid and mineralocorticoid receptors, modulating gene expression and cellular responses.
Enzymatic Pathways: Inhibition or activation of enzymes involved in steroid metabolism, affecting the synthesis and degradation of endogenous steroids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cortexolone 17-acetate: Similar structure but lacks the bromine atom at the 9th position.
Fluoroprednisolone: Contains a fluorine atom instead of bromine and additional hydroxyl groups.
Dexamethasone: A widely used synthetic steroid with different functional groups and higher potency.
Uniqueness
9-Bromo-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
24320-15-8 |
|---|---|
Molekularformel |
C23H31BrO5 |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31BrO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
BSBKWSKMSCDDNJ-FQJIPJFPSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


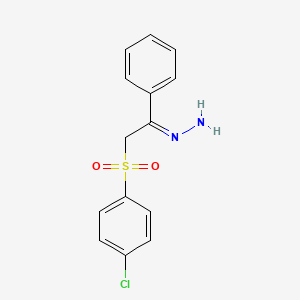
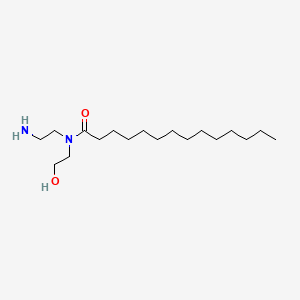
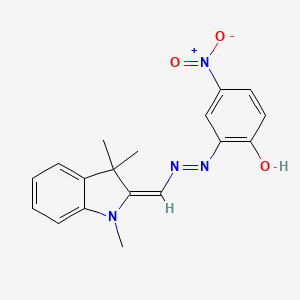
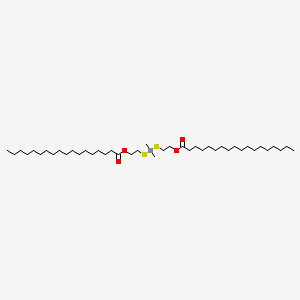
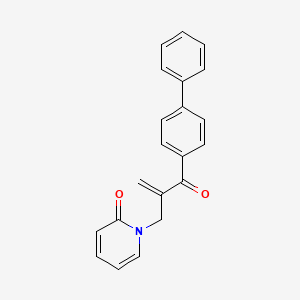
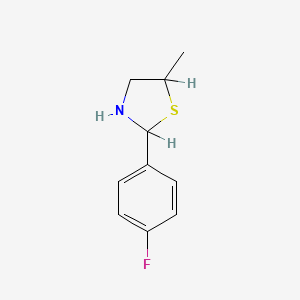
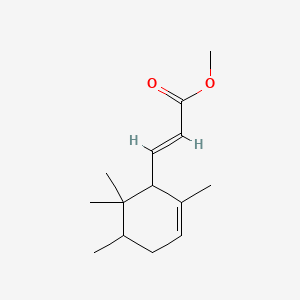
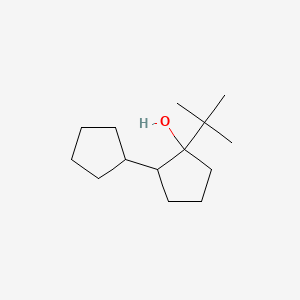
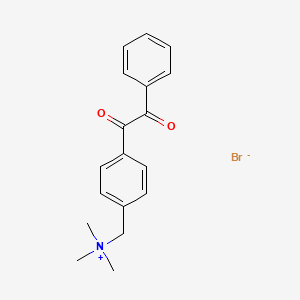

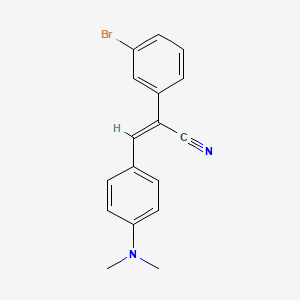
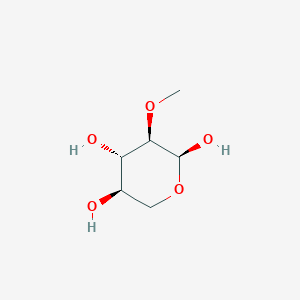
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
